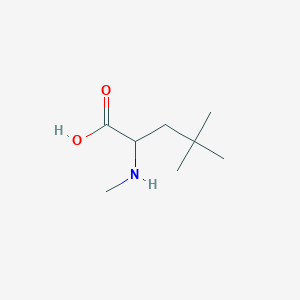
4,4-Dimethyl-2-(methylamino)pentanoic acid
説明
4,4-Dimethyl-2-(methylamino)pentanoic acid, also known as N,4,4-trimethylnorvaline, is a chemical compound with the molecular formula C8H17NO2 . It has a molecular weight of 159.23 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 4,4-Dimethyl-2-(methylamino)pentanoic acid is 1S/C8H17NO2/c1-8(2,3)5-6(9-4)7(10)11/h6,9H,5H2,1-4H3,(H,10,11) . This compound contains a total of 30 bonds, including 11 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, 1 aliphatic secondary amine, and 1 hydroxyl .Physical And Chemical Properties Analysis
4,4-Dimethyl-2-(methylamino)pentanoic acid is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.科学的研究の応用
Gas-Phase Reactions
- Alkoxy Radical Isomerization : A study by Atkinson and Aschmann (1995) examined the products of gas-phase reactions involving OH radical-initiated reactions of compounds including 2,4-dimethyl-2-pentanol. This research contributes to understanding atmospheric chemistry and the behavior of organic compounds in the environment. This can be indirectly related to the study of 4,4-Dimethyl-2-(methylamino)pentanoic acid due to the similarity in chemical structures and reactions they undergo in the atmosphere (Atkinson & Aschmann, 1995).
Chemical Synthesis and Reactions
- Synthesis of 3‐(2‐Pyrrolidinyl)‐2,4‐furandione Analogs : Research by Coppola and Damon (1990) explored the reaction of 4,4-dimethyl-3-oxobutanoic (or pentanoic) acid esters, leading to the synthesis of furandione system. This type of study is crucial for the development of new chemical compounds and materials (Coppola & Damon, 1990).
Biological and Pharmaceutical Research
- Methylglyoxal in Food and Organisms : Nemet, Varga-Defterdarović, and Turk (2006) investigated Methylglyoxal (MG), a compound formed in enzymatic and nonenzymatic reactions, similar to 4,4-Dimethyl-2-(methylamino)pentanoic acid. This research is significant in understanding the biochemical pathways and impacts of similar compounds in biological systems (Nemet, Varga-Defterdarović, & Turk, 2006).
Imaging Applications
- X-Ray Imaging Applications : A study by Gopan et al. (2021) discussed a compound similar to 4,4-Dimethyl-2-(methylamino)pentanoic acid for potential use in X-ray imaging. This highlights the compound's relevance in medical imaging technologies (Gopan, Susan, Jayadevan, & Joseph, 2021).
Microbial Transformation
- Transformation by Neurospora crassa : Research by Maugras et al. (1975) showed the microbial transformation of a compound structurally related to 4,4-Dimethyl-2-(methylamino)pentanoic acid, indicating the potential for biotechnological applications (Maugras, Lorrain, Lematre, & Granger, 1975).
Antimicrobial Studies
- Synthesis and Antimicrobial Activity : A study by Ghorab et al. (2017) involved the synthesis of derivatives from a similar compound and evaluated their antimicrobial activity. This research is vital for developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Material Science
- Polyamide Synthesis : More, Pasale, and Wadgaonkar (2010) researched the synthesis of polyamides containing compounds structurally similar to 4,4-Dimethyl-2-(methylamino)pentanoic acid. This work is significant in the field of polymer science and material engineering (More, Pasale, & Wadgaonkar, 2010).
Spectroscopy and Chemical Analysis
- Absorption and Fluorescence Spectra : Fujimoto and Inuzuka (1991) studied the absorption and fluorescence spectra of compounds related to 4,4-Dimethyl-2-(methylamino)pentanoic acid. This is essential for understanding the photophysical properties of similar chemical compounds (Fujimoto & Inuzuka, 1991).
Environmental Science
- Degradation of Organophosphorus Pesticides : Sun et al. (2016) investigated the degradation of monocrotophos, a process relevant to 4,4-Dimethyl-2-(methylamino)pentanoic acid, in environmental contexts. This provides insights into the environmental fate of similar compounds (Sun, Zhu, Yang, Chen, Liu, Zhang, Hu, Li, & Hong, 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
特性
IUPAC Name |
4,4-dimethyl-2-(methylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-8(2,3)5-6(9-4)7(10)11/h6,9H,5H2,1-4H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQSRLFMHOHZQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C(=O)O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzyl N-[(2R)-2-hydroxypropyl]carbamate](/img/structure/B3097292.png)
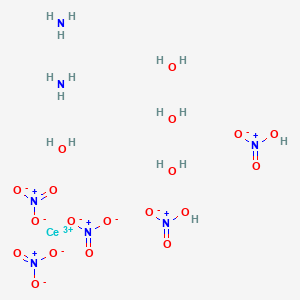
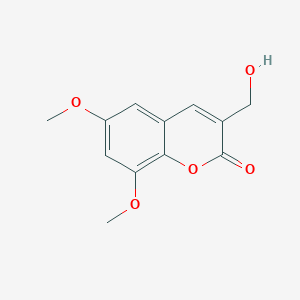

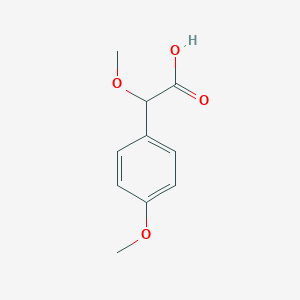
![2-[(3-Methylphenyl)carbamoylamino]propanoic acid](/img/structure/B3097322.png)
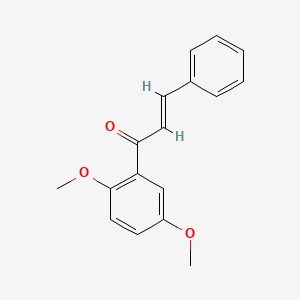

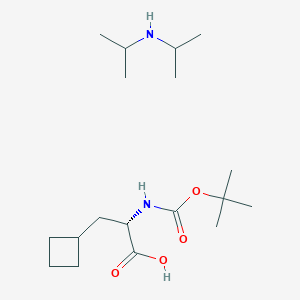
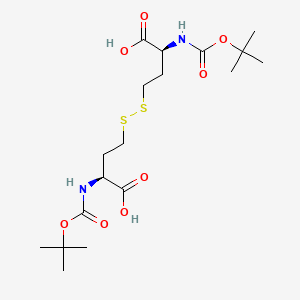
![2-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride](/img/structure/B3097342.png)
![[(4-Methylphenyl)ethynyl]boronic acid, bis(isopropyl) ester](/img/structure/B3097346.png)

![6-Hydroxy-1,4-diaza-bicyclo[3.2.1]octane-4-carboxylicacidtert-butylester](/img/structure/B3097375.png)